GSK 625433 - 885264-71-1

GSK 625433

Catalog Number: EVT-270227
CAS Number: 885264-71-1
Molecular Formula: C26H32N4O5S
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-625433 is a homochiral inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound has the ability to inhibit the polymerase of both HCV genotypes 1a and 1b.
Classification

GSK 625433 falls under the category of antiviral agents, specifically targeting the hepatitis C virus. Its classification as an NS5B polymerase inhibitor places it among other direct-acting antiviral medications, which aim to disrupt the viral replication process directly at the enzymatic level .

Synthesis Analysis

The synthesis of GSK 625433 involves several sophisticated organic chemistry techniques, primarily focusing on enantioselective reactions. The most notable method employed is the 1,3-dipolar cycloaddition, which utilizes azomethine ylides and electrophilic alkenes as starting materials. This reaction is catalyzed by chiral silver complexes, which enhance the enantioselectivity of the product.

Key Synthesis Steps

Molecular Structure Analysis

The molecular structure of GSK 625433 can be represented as follows:

  • Chemical Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: Approximately 303.34 g/mol

Structural Features

  • GSK 625433 features a thiazole ring, which contributes to its biological activity by interacting with the active site of the NS5B polymerase.
  • The compound's stereochemistry is critical; it has been synthesized to be homochiral, enhancing its binding affinity and selectivity towards the target enzyme .
Chemical Reactions Analysis

GSK 625433 participates in several chemical reactions that are pivotal for its synthesis and functionalization:

  1. Enantioselective Cycloaddition: The primary reaction involves the formation of a cycloadduct through a [3+2] cycloaddition mechanism.
  2. Amidation Reactions: Following cycloaddition, amidation steps are performed to introduce amide functionalities that improve solubility and bioavailability.
  3. Hydrolysis Reactions: Hydrolysis reactions are employed to convert ester groups into more polar carboxylic acids, enhancing pharmacokinetic properties .
Mechanism of Action

The mechanism of action for GSK 625433 involves its binding to the NS5B polymerase enzyme, inhibiting its activity and thereby preventing viral replication.

Detailed Mechanism

  • Binding Site Interaction: GSK 625433 fits into the active site of NS5B due to its structural compatibility, particularly through interactions with key amino acid residues.
  • Inhibition Effect: By occupying this site, GSK 625433 obstructs the enzyme's ability to synthesize viral RNA from its template, effectively halting the replication cycle of HCV .
Physical and Chemical Properties Analysis

GSK 625433 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in organic solvents and limited solubility in water, which can affect bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties influence both its synthesis and application in therapeutic settings .

Applications

GSK 625433 has significant implications in medical research and treatment strategies for hepatitis C:

  1. Antiviral Therapy: It is primarily investigated for use as a direct-acting antiviral agent against HCV.
  2. Research Tool: Beyond therapeutic use, GSK 625433 serves as a valuable tool in biochemical research aimed at understanding HCV replication mechanisms.
  3. Drug Development: As part of ongoing research into HCV treatments, GSK 625433 provides insights into structure-activity relationships that can inform future drug design efforts.
Enantioselective Synthesis and Catalytic Methodologies of GSK 625433

Retrosynthetic Analysis of the Core Heterocyclic Scaffold

The pyrrolidine core of GSK 625433 (chemical name: (2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid) represents a structural challenge requiring strategic disconnection approaches. The retrosynthetic strategy focuses on the stereoselective construction of the pentasubstituted pyrrolidine ring, identified as the central structural element essential for biological activity against hepatitis C virus (HCV). Two principal pathways have been developed for accessing this scaffold. The first approach (Path A) envisions early introduction of the pyrazole moiety through a functionalized imino ester precursor, enabling a subsequent 1,3-dipolar cycloaddition with tert-butyl acrylate. The alternative strategy (Path B) employs a post-cycloaddition functionalization sequence where the pyrazole ring is introduced after pyrrolidine ring formation. Computational and experimental studies confirm that Path A offers superior convergence but requires precise stereocontrol during the key cyclization step, while Path B provides greater flexibility in optimizing the pyrazole substitution pattern but introduces additional synthetic steps. Both routes converge on advanced intermediate 5b, featuring the fully functionalized pyrrolidine core with established stereochemistry at C2, C4, and C5 positions – critical for effective HCV NS5B polymerase inhibition [2] [6].

Table 1: Retrosynthetic Approaches to GSK 625433 Core Structure

StrategyKey DisconnectionStarting MaterialsAdvantagesChallenges
Path AEarly pyrazole incorporationIminoester 5a (pyrazole-functionalized), tert-butyl acrylateConvergent synthesis, fewer stepsRequires high stereoselectivity in cycloaddition
Path BLate-stage pyrazole functionalizationSimple iminoester, tert-butyl acrylate, pyrazole building blockFlexible pyrazole modificationAdditional functionalization steps, lower overall yield
Common IntermediateAdvanced pyrrolidine 5bCycloadduct from either pathwayUnified approach to final moleculeRequires stereospecific transformations

Dual Chiral Silver Catalysis in 1,3-Dipolar Cycloaddition Reactions

The development of dual chiral silver catalysis represents a significant advancement in constructing GSK 625433's core structure. This methodology employs a synergistic catalytic system comprising a chiral silver complex and a separate chiral counterion source to achieve high stereocontrol in the critical 1,3-dipolar cycloaddition between azomethine ylides and electrophilic alkenes. The catalytic complex 14·Ag-(R)-17 demonstrates particular effectiveness, formed in situ from silver perchlorate and chiral phosphoramidite ligands. Under optimized conditions (5 mol% catalyst loading, dichloromethane solvent, room temperature, 17 hours), this system achieves exceptional enantioselectivities (up to 99% ee) for the formation of the pyrrolidine precursor 5b, which contains four contiguous stereocenters including the crucial quaternary center at C2. The dual catalyst system operates through a proposed transition state where the silver ion coordinates simultaneously to both the imino ester dipole and the acrylate dipolarophile, with the chiral environment provided by the phosphoramidite ligand precisely orienting the reactants. This coordination activates the azomethine ylide toward stereoselective addition while effectively shielding one face of the approaching dipolarophile. The reaction demonstrates broad functional group tolerance, accommodating the sterically demanding 2-thiazolyl group and the base-sensitive pyrazole unit present in GSK 625433 precursors [2] [4].

The superiority of the dual catalyst approach is evident when compared to single chiral catalyst systems. While the simple 14·AgClO4 complex provides moderate enantioselectivity, the incorporation of the additional chiral counterion (R)-17 significantly enhances stereocontrol. This improvement is attributed to a more defined chiral pocket created by the dual chiral environment, which imposes stricter spatial constraints on the approaching reactants. The reaction proceeds with exclusive endo-selectivity, a critical outcome as the endo cycloadduct possesses the relative stereochemistry required for the bioactive conformation of GSK 625433. Furthermore, the system demonstrates remarkable efficiency, generating the complex pyrrolidine core in a single synthetic step with high atom economy, which is essential for potential large-scale synthesis of this pharmaceutical agent [2] [7].

Comparative Efficacy of Chiral Gold(I) vs. Silver(I) Complexes in Asymmetric Induction

The catalytic asymmetric synthesis of GSK 625433 intermediates has been systematically evaluated using both chiral silver(I) and gold(I) complexes, revealing significant differences in reactivity and stereoselectivity. Chiral binaphthyl-derived complexes, particularly those featuring BINAP ligands, were extensively screened. Gold(I) complexes, such as (R)-BINAP(AuCl)₂/AgSbF₆, demonstrated moderate catalytic activity but generally provided lower enantioselectivities (typically <50% ee) for the model cycloaddition reaction involving the leucine-derived iminoester 6b and tert-butyl acrylate. This diminished performance is attributed to the linear coordination geometry of gold(I), which creates a less constrained chiral environment around the reacting centers. Computational studies (DFT) further revealed that while gold coordination effectively activates the azomethine ylide, the stabilization of the favored transition state is less pronounced compared to silver catalysts [4] [8].

In stark contrast, chiral silver(I) complexes, especially those derived from phosphoramidite ligands like (Sa,R,R)-9/AgClO₄, consistently delivered superior results. These complexes achieved significantly higher enantiomeric excesses (86-99% ee) and yields under identical reaction conditions. The enhanced performance is attributed to the tetrahedral coordination geometry of silver(I), which allows for a more effective chiral environment around the metal center. This geometry better discriminates between the enantiofaces of both the azomethine ylide and the dipolarophile. Furthermore, silver complexes exhibited greater functional group compatibility with the thiazole-containing substrates essential for GSK 625433 synthesis. The thiazole nitrogen participates in stabilizing interactions with one of the silver atoms in the dimeric catalyst complex, a unique effect not observed with gold counterparts. This interaction significantly contributes to the precise orientation of the substrate within the chiral pocket, leading to the observed high enantioselectivity [4] [7] [8].

Table 2: Performance Comparison of Chiral Metal Complexes in Synthesizing GSK 625433 Precursor

Catalyst SystemLigand StructureAnionYield (%)ee (%)Reaction Time (h)Key Observation
(Ra,R)-8/AgSbF₆PhosphoramiditeSbF₆⁻85>9917Exceptional enantioselectivity
(Sa,R,R)-9/AgClO₄PhosphoramiditeClO₄⁻788617High enantioselectivity
(Sa)-7/AgClO₄MonophosClO₄⁻65<517Racemic product
(Ra,R)-8/AuTFAPhosphoramiditeTFA⁻<10-48Low conversion
(R)-BINAP(AuCl)₂/AgSbF₆BINAPSbF₆⁻604524Moderate selectivity

Optimization of Azomethine Ylide and Electrophilic Alkene Reactivity

The efficiency of the 1,3-dipolar cycloaddition central to GSK 625433 synthesis critically depends on the electronic and steric tuning of both reaction partners: the azomethine ylide dipole and the electrophilic alkene dipolarophile. Imino ester precursors derived from leucine analogues, particularly methyl or ethyl esters of iminoglycine derivatives bearing the 2-thiazolyl group (6b), generate the most reactive azomethine ylides. The electron-withdrawing nature of the thiazole ring significantly enhances ylide stability and dipolar character by reducing electron density at the reacting center. This modification increases the reaction rate by approximately 3-fold compared to phenyl-substituted analogues and improves endo selectivity to >20:1. The optimal ester group was determined to be methyl or ethyl, as bulkier esters (e.g., tert-butyl) hinder effective coordination to the chiral silver catalyst, reducing enantioselectivity [2] [7].

Electrophilic alkenes were systematically evaluated, with tert-butyl acrylate emerging as the optimal dipolarophile for several reasons. Firstly, its moderate electrophilicity (compared to more reactive acrylonitrile or methyl vinyl ketone) allows for sufficient reaction rates while minimizing side reactions such as polymerization. Secondly, the bulky tert-butyl ester group provides steric shielding that enhances facial selectivity during the cycloaddition event. Thirdly, this ester group serves as a carboxylic acid precursor (via acidolysis) compatible with subsequent steps in GSK 625433 synthesis. Acrylates bearing electron-donating groups or sterically hindered substituents (e.g., 1,1-disubstituted alkenes) showed significantly reduced reaction rates and lower enantioselectivities. The reaction solvent also played a crucial role, with non-coordinating solvents like dichloromethane or toluene providing optimal results by preserving the integrity of the chiral silver complex. Polar aprotic solvents (e.g., acetonitrile, DMF) led to catalyst decomposition and erosion of enantioselectivity [1] [4] [7].

Stereochemical Control in Pyrrolidine Ring Formation

The formation of the pentasubstituted pyrrolidine ring in GSK 625433 demands precise control over the relative and absolute stereochemistry at four contiguous chiral centers (C2, C3, C4, C5). The chiral silver-catalyzed 1,3-dipolar cycloaddition establishes three of these centers (C2, C3, C5) with exceptional diastereo- and enantiocontrol. This process exhibits near-perfect endo-selectivity (>95:5), dictated by secondary orbital interactions between the electron-rich thiazole ring of the azomethine ylide and the carbonyl π* orbital of the acrylate dipolarophile. The endo transition state positions the bulky tert-butyl ester group pseudo-equatorially, minimizing steric interactions and leading to the observed 4R,5S relative configuration at the pyrrolidine ring junction. This stereochemical outcome is critical as it matches the configuration required for high-affinity binding to the HCV NS5B polymerase allosteric site [1] [2] [6].

The absolute stereochemistry is governed by the chiral catalyst through a well-defined transition state model. Computational studies (DFT) reveal that the chiral phosphoramidite-silver complex coordinates the azomethine ylide in an s-cis conformation, exposing the Si face to the dipolarophile. The approaching tert-butyl acrylate is oriented such that its Re face attacks the ylide, resulting in the desired (4R,5S)-endo cycloadduct. The catalyst's chiral pocket effectively blocks the alternative approach trajectory. Subsequent functionalization, particularly the introduction of the methoxymethyl group at C4, proceeds with retention of configuration via SN2 reactions on activated derivatives, preserving the established stereochemistry. The pyrazole methylation step also demonstrates high stereoselectivity due to steric guidance from the adjacent substituents on the rigid pyrrolidine scaffold. The resulting 2R,4S,5R configuration of the fully assembled GSK 625433 core, confirmed by X-ray crystallography and NOESY spectroscopy, is essential for its bioactivity as an HCV polymerase inhibitor, with the unnatural D-proline configuration being particularly crucial [2] [6] [9].

Table 3: Stereochemical Assignments in GSK 625433 Pyrrolidine Core

StereocenterConfigurationKey Influencing FactorFunctional Role
C2 (Carboxylic acid)RCatalyst control, endo transition stateDirects carboxylic acid binding to Mg²⁺ in NS5B
C4 (Methoxymethyl)SRetention from cycloadduct intermediateOptimizes hydrophobic pocket interaction
C5 (Thiazolyl)Rendo-selective approachPositions thiazole for π-stacking with Trp528
C3 (Bridgehead)UndefinedPlanar in enolate intermediateNot involved in direct target interactions
Pyrazole N1N/AConformationally restrictedForms hydrogen bond with Ser556

Properties

CAS Number

885264-71-1

Product Name

GSK 625433

IUPAC Name

(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid

Molecular Formula

C26H32N4O5S

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1

InChI Key

HLQXYDHLDZTWDW-KAWPREARSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC

Solubility

Soluble in DMSO

Synonyms

GSK-625433; GSK 625433; GSK625433.

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC

Isomeric SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.